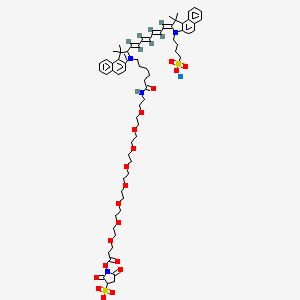

ICG-PEG8-Sulfo-Osu

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ICG-PEG8-Sulfo-Osu, also known as indocyanine green polyethylene glycol 8 sulfosuccinimidyl ester, is a derivative of indocyanine green. Indocyanine green is a polymethine dye that has been widely used in medical diagnostics due to its near-infrared fluorescence properties. The addition of polyethylene glycol (PEG) and sulfosuccinimidyl ester groups enhances its solubility and reactivity, making it suitable for various biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICG-PEG8-Sulfo-Osu involves the conjugation of indocyanine green with polyethylene glycol and sulfosuccinimidyl ester. The process typically includes the following steps:

Activation of Indocyanine Green: Indocyanine green is activated by reacting with a sulfosuccinimidyl ester in the presence of a base such as sodium phosphate buffer (pH 8.6) at room temperature for 30 minutes.

Conjugation with Polyethylene Glycol: The activated indocyanine green is then conjugated with polyethylene glycol (PEG8) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of indocyanine green are activated using sulfosuccinimidyl ester.

Conjugation and Purification: The activated dye is conjugated with polyethylene glycol and purified using industrial-scale chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ICG-PEG8-Sulfo-Osu primarily undergoes substitution reactions due to the presence of the sulfosuccinimidyl ester group. This group reacts with primary amines to form stable amide bonds .

Common Reagents and Conditions

Reagents: Sodium phosphate buffer, primary amines (e.g., lysine residues on proteins).

Conditions: Room temperature, pH 8.6, reaction time of 30 minutes.

Major Products

The major product of the reaction between this compound and primary amines is a conjugate where the indocyanine green is covalently attached to the amine-containing molecule via a stable amide bond .

Scientific Research Applications

ICG-PEG8-Sulfo-Osu has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Biomedical Imaging: Due to its near-infrared fluorescence, this compound is used in optical imaging to visualize biological tissues and organs.

Targeted Drug Delivery: The compound can be conjugated to antibodies or other targeting molecules to deliver drugs specifically to diseased tissues.

Cancer Research: It is used in the development of activatable optical imaging probes for cancer detection and monitoring.

Fluorescent Labeling: This compound is employed as a fluorescent label in various biochemical assays and experiments.

Mechanism of Action

The mechanism of action of ICG-PEG8-Sulfo-Osu involves its ability to fluoresce under near-infrared light. When conjugated to targeting molecules, it can specifically bind to target cells or tissues. Upon binding, the fluorescence is activated, allowing for high-contrast imaging. The polyethylene glycol linker enhances solubility and reduces non-specific binding, while the sulfosuccinimidyl ester facilitates covalent attachment to primary amines .

Comparison with Similar Compounds

ICG-PEG8-Sulfo-Osu is unique due to its combination of indocyanine green, polyethylene glycol, and sulfosuccinimidyl ester. Similar compounds include:

ICG-Sulfo-Osu: Lacks the polyethylene glycol linker, resulting in higher non-specific binding.

ICG-PEG4-Sulfo-Osu: Contains a shorter polyethylene glycol linker, which may affect solubility and binding properties.

This compound stands out due to its improved solubility, reduced non-specific binding, and enhanced fluorescence properties, making it highly suitable for in vivo imaging and targeted applications .

Properties

Molecular Formula |

C68H89N4NaO19S2 |

|---|---|

Molecular Weight |

1353.6 g/mol |

IUPAC Name |

sodium;1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[6-[2-[(1E,3E,5E,7Z)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C68H90N4O19S2.Na/c1-67(2)59(23-9-6-5-7-10-24-60-68(3,4)65-55-22-15-13-20-53(55)27-29-57(65)71(60)33-17-18-50-92(77,78)79)70(56-28-26-52-19-12-14-21-54(52)64(56)67)32-16-8-11-25-61(73)69-31-35-84-37-39-86-41-43-88-45-47-90-49-48-89-46-44-87-42-40-85-38-36-83-34-30-63(75)91-72-62(74)51-58(66(72)76)93(80,81)82;/h5-7,9-10,12-15,19-24,26-29,58H,8,11,16-18,25,30-51H2,1-4H3,(H2-,69,73,77,78,79,80,81,82);/q;+1/p-1 |

InChI Key |

MTWJCWOLWXJHMB-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)

![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)

![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)